molecular formula C16H24N2O2 B6019831 3-[(Dimethylamino)methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one

3-[(Dimethylamino)methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one

Cat. No.: B6019831
M. Wt: 276.37 g/mol
InChI Key: HDLPWILQYZLWQD-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one is a complex organic compound with a piperidinone core structure. This compound is notable for its diverse applications in medicinal chemistry and organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one typically involves multi-step organic reactions. One common method includes the alkylation of piperidinone derivatives with dimethylamine and 3-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a secondary alcohol.

    Substitution: Formation of various substituted piperidinone derivatives.

Scientific Research Applications

3-[(Dimethylamino)methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[(Dimethylamino)methyl]-3-hydroxy-1-phenylpiperidin-2-one: Similar structure but lacks the 3-methyl group on the phenyl ring.

    3-[(Dimethylamino)methyl]-3-hydroxy-1-benzylpiperidin-2-one: Similar structure but with a benzyl group instead of the 3-methylphenyl group.

Uniqueness

3-[(Dimethylamino)methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one is unique due to the presence of the 3-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

3-[(dimethylamino)methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13-6-4-7-14(10-13)11-18-9-5-8-16(20,15(18)19)12-17(2)3/h4,6-7,10,20H,5,8-9,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLPWILQYZLWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCC(C2=O)(CN(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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